5-Formylthiazole-4-carboxylic acid
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Overview
Description
5-Formylthiazole-4-carboxylic acid: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a carboxylic acid group (-COOH) at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thiourea, followed by formylation and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production. The choice of raw materials and catalysts is crucial to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Formylthiazole-4-carboxylic acid can undergo oxidation reactions to form corresponding thiazole derivatives with higher oxidation states.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Thiazole derivatives with carboxylic acid or ketone groups.
Reduction: 5-Hydroxymethylthiazole-4-carboxylic acid.
Substitution: Various thiazole derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: 5-Formylthiazole-4-carboxylic acid is used as a building block in the synthesis of more complex thiazole derivatives. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. Thiazole derivatives have shown promise in inhibiting the growth of various pathogens .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It is used in the design of new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of products with enhanced stability and performance .
Mechanism of Action
The mechanism of action of 5-Formylthiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Thiazole-4-carboxylic acid: Lacks the formyl group at the 5-position.
5-Methylthiazole-4-carboxylic acid: Contains a methyl group instead of a formyl group at the 5-position.
5-Aminothiazole-4-carboxylic acid: Contains an amino group at the 5-position.
Uniqueness: 5-Formylthiazole-4-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The formyl group enhances its ability to participate in various chemical reactions, while the carboxylic acid group improves its solubility and binding affinity to biological targets .
Properties
IUPAC Name |
5-formyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-1-3-4(5(8)9)6-2-10-3/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVHOXXHGACDMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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